N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine
Description
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Properties
Molecular Formula |
C25H24Cl2N4O2 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H24Cl2N4O2/c1-32-24-12-17(2-6-23(24)33-16-18-3-7-25(27)31-15-18)14-28-10-11-30-21-8-9-29-22-13-19(26)4-5-20(21)22/h2-9,12-13,15,28H,10-11,14,16H2,1H3,(H,29,30) |
InChI Key |
YAOQKPXTHXUVJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCNC2=C3C=CC(=CC3=NC=C2)Cl)OCC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common approach is the nucleophilic substitution reaction where a chloroquinoline derivative reacts with an amine compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline N-oxides: Compounds with oxidized quinoline rings, showing different biological activities.
Uniqueness
7-CHLORO-N-{2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]ETHYL}QUINOLIN-4-AMINE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, target interactions, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C24H24ClN3O2
- Molecular Weight : 423.92 g/mol
- CAS Number : 875005-35-9
Research indicates that this compound may exert its biological effects through several mechanisms, primarily involving enzyme inhibition and receptor modulation. The following table summarizes key interactions and biological targets:
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit HDACs contributes to its anticancer effects by promoting the expression of pro-apoptotic genes.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity by inhibiting the NLRP3 inflammasome pathway. This inhibition leads to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial in mediating inflammatory responses.
Case Studies
- Study on Cancer Cell Lines : A study conducted on MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw swelling and cytokine levels compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
